Methyl 1,2,5-thiadiazole-3-carboxylate

Description

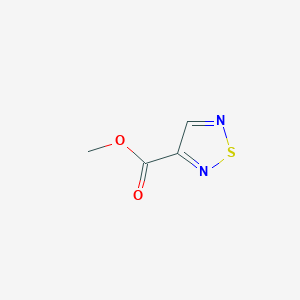

Structure

3D Structure

Properties

IUPAC Name |

methyl 1,2,5-thiadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c1-8-4(7)3-2-5-9-6-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQRGQPAPKBSGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 1,2,5 Thiadiazole 3 Carboxylate and Analogues

Established Routes for 1,2,5-Thiadiazole (B1195012) Ring Construction

The formation of the 1,2,5-thiadiazole ring is the cornerstone of synthesizing Methyl 1,2,5-thiadiazole-3-carboxylate. Several reliable methods have been developed for this purpose, each with its own advantages and substrate scope.

Cyclization Reactions Utilizing Sulfur Reagents (e.g., Sulfur Monochloride/Dichloride)

A prevalent and long-standing method for constructing the 1,2,5-thiadiazole ring involves the reaction of vicinal diamines or their equivalents with sulfur chlorides, such as sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂). chemicalbook.com This approach is versatile and has been successfully applied to a range of substrates. For instance, the parent 1,2,5-thiadiazole can be synthesized from the reaction of ethylenediamine (B42938) with sulfur monochloride or dichloride. chemicalbook.com A notable example is the reaction of diaminomaleonitrile (B72808) with thionyl chloride, which proceeds through a monosulfinylamine intermediate to yield 1,2,5-thiadiazole-3,4-dicarbonitrile (B1275684) in high yield. chemicalbook.com Similarly, 2-aminoacetamides can be treated with thionyl chloride or sulfur monochloride in dimethylformamide (DMF) to produce 4-substituted 1,2,5-thiadiazoles. chemicalbook.com

| Starting Material | Sulfur Reagent | Product | Yield (%) |

| Ethylenediamine | S₂Cl₂ or SCl₂ | 1,2,5-Thiadiazole | Not Specified |

| Diaminomaleonitrile | SOCl₂ | 1,2,5-Thiadiazole-3,4-dicarbonitrile | 80 |

| 2-Aminoacetamides | SOCl₂ or S₂Cl₂ | 4-Substituted 1,2,5-Thiadiazoles | Moderate to Excellent |

| 2,3-Diaminobutane | SCl₂ | 3,4-Dimethyl-1,2,5-thiadiazole (B3032850) | Not Specified |

Oxidative Cyclization Approaches

Oxidative cyclization represents another important strategy for the synthesis of the 1,2,5-thiadiazole nucleus. These methods often involve the formation of the sulfur-nitrogen bonds through an oxidation process. For example, 2-amino-5-substituted thiadiazoles can be prepared by the oxidative cyclization of thiosemicarbazones using ferric chloride. Although this example pertains to the 1,3,4-thiadiazole (B1197879) isomer, similar principles can be applied to the synthesis of 1,2,5-thiadiazoles from appropriate precursors. Another relevant example is the oxidative cyclization of dithiobiuret (B1223364) in basic conditions (NaOH-H₂O₂ or CH₃CO₃H) to afford bis(5-amino-1,2,4-thiadiazolyl) 3,3'-disulfide, which is the oxidative dimer of the initial cyclized product. clockss.org

Ring Contraction Strategies from Precursors

The formation of 1,2,5-thiadiazoles can also be achieved through the ring contraction of larger heterocyclic systems. This method offers a unique entry to the thiadiazole core, often from more readily available six-membered ring precursors. While specific examples leading directly to carboxylate-substituted 1,2,5-thiadiazoles are not abundant in readily available literature, the principle has been demonstrated for other derivatives.

Annulation Reactions for Fused Thiadiazoles

Annulation reactions are employed to construct fused thiadiazole systems, where the 1,2,5-thiadiazole ring is fused to another ring, often an aromatic or heteroaromatic system. While not directly resulting in monocyclic this compound, these methods are crucial for the synthesis of a broader class of thiadiazole-containing compounds with diverse properties.

Specific Synthesis of Carboxylate-Substituted 1,2,5-Thiadiazoles

Once the 1,2,5-thiadiazole ring is established, the introduction or modification of a carboxylate group at the 3-position is the next critical step in the synthesis of the target molecule.

Esterification of Thiadiazole Carboxylic Acids

A direct and common method for the synthesis of this compound is the esterification of the corresponding 1,2,5-thiadiazole-3-carboxylic acid. This reaction is typically carried out using the Fischer esterification method, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). tamu.educerritos.edumasterorganicchemistry.commasterorganicchemistry.com The use of excess alcohol helps to drive the equilibrium towards the formation of the ester. tamu.edumasterorganicchemistry.commasterorganicchemistry.com The reaction mixture is generally heated to reflux to increase the reaction rate. tamu.edu

The general mechanism for Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

| Carboxylic Acid | Alcohol | Catalyst | Product |

| 1,2,5-Thiadiazole-3-carboxylic acid | Methanol | H₂SO₄ or HCl | This compound |

An alternative to direct esterification involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. The resulting 1,2,5-thiadiazole-3-carbonyl chloride can then be reacted with methanol to afford the desired methyl ester. This method avoids the equilibrium limitations of the Fischer esterification.

Direct Formation of the Carboxylate Moiety

The direct introduction of a carboxylate group onto the 1,2,5-thiadiazole ring is a critical step in the synthesis of the target compound. One common approach involves the synthesis of the corresponding carboxylic acid, followed by esterification. For instance, 1,2,5-thiadiazole-3-carboxylic acid can be synthesized through the reaction of 1,2,5-thiadiazole with chloroform (B151607) and sodium hydroxide (B78521), followed by acidification asianpubs.org.

Once the carboxylic acid is obtained, standard esterification procedures can be employed to yield this compound. This typically involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Table 1: Synthesis of 1,2,5-Thiadiazole-3-carboxylic Acid

| Starting Material | Reagents | Product | Reference |

| 1,2,5-Thiadiazole | 1. Chloroform, Sodium Hydroxide2. Acid | 1,2,5-Thiadiazole-3-carboxylic acid | asianpubs.org |

Derivatization Strategies via the Ester Group

The methyl ester functionality of this compound provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Chemical Transformations of the Methyl Ester

The methyl ester group can be readily transformed into other functional groups, such as amides, hydrazides, and alcohols.

Amide Formation: The reaction of this compound with various primary and secondary amines can produce the corresponding amides. This transformation is typically achieved by direct aminolysis, often requiring elevated temperatures, or through the use of coupling agents like HBTU, which facilitates the reaction under milder conditions organic-chemistry.orgresearchgate.net. The use of TiCl4 as a mediator for the direct condensation of carboxylic acids and amines also presents a viable route to these amides nih.gov.

Hydrazide Synthesis: Treatment of the methyl ester with hydrazine (B178648) monohydrate leads to the formation of the corresponding carbohydrazide. This derivative serves as a key intermediate for the synthesis of further heterocyclic systems google.com.

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, (1,2,5-thiadiazol-3-yl)methanol. A powerful reducing agent such as lithium aluminium hydride (LiAlH4) in an anhydrous non-protic solvent like diethyl ether or tetrahydrofuran (B95107) is typically employed for this transformation ic.ac.ukbyjus.commasterorganicchemistry.com.

Table 2: Chemical Transformations of the Methyl Ester Group

| Starting Material | Reagents/Conditions | Product | Reference |

| This compound | Amine, Heat or Coupling Agent (e.g., HBTU) | 1,2,5-Thiadiazole-3-carboxamide derivative | organic-chemistry.orgresearchgate.net |

| This compound | Hydrazine monohydrate | 1,2,5-Thiadiazole-3-carbohydrazide | google.com |

| This compound | Lithium Aluminium Hydride (LiAlH4) | (1,2,5-Thiadiazol-3-yl)methanol | ic.ac.ukbyjus.commasterorganicchemistry.com |

Introduction of Other Substituents on the Ring System

The 1,2,5-thiadiazole ring is generally resistant to electrophilic substitution thieme-connect.de. Therefore, the introduction of new substituents often proceeds via nucleophilic aromatic substitution (SNA r) on a pre-functionalized ring, typically a halo-substituted derivative.

The synthesis of a 4-halo-1,2,5-thiadiazole-3-carboxylate derivative is the first step. Halogenation of 1,2,5-thiadiazol-3-amine (B3055481) with bromine or chlorine in glacial acetic acid yields the corresponding 4-halo derivative thieme-connect.de. While direct halogenation of the parent ester has not been extensively detailed, this approach on a related amine provides a viable route.

Once the 4-halo derivative is obtained, it can undergo nucleophilic substitution with a variety of nucleophiles:

Amines: Reaction with primary and secondary amines, such as morpholine, can displace the halide to form 4-amino-1,2,5-thiadiazole derivatives. These reactions can be selective for mono- or di-substitution depending on the reaction conditions nih.govnih.gov.

Thiols: Thiols can react with heteroaryl halides in the presence of a base like potassium carbonate to yield the corresponding thioethers nih.gov.

Table 3: Nucleophilic Aromatic Substitution on 4-Halo-1,2,5-thiadiazole Derivatives

| Starting Material | Nucleophile | Conditions | Product | Reference |

| 4-Bromo ic.ac.uknih.govmdpi.comthiadiazolo[3,4-d]pyridazine | Morpholine | MeCN, rt, 3h | 4-Morpholino- ic.ac.uknih.govmdpi.comthiadiazolo[3,4-d]pyridazine | nih.gov |

| Heteroaryl Halide | Thiol | K2CO3, DMAc, rt-100 °C | Heteroaryl Thioether | nih.gov |

Green Chemistry Approaches in 1,2,5-Thiadiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. Key approaches include the use of microwave irradiation and solvent-free reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of various thiadiazole derivatives has been successfully achieved using microwave-assisted protocols. For example, the reaction of acids with thiosemicarbazide (B42300) in the presence of a dehydrating agent under microwave irradiation affords 2-amino-5-aryl-1,3,4-thiadiazoles in high yields and short reaction times asianpubs.org. Similarly, the synthesis of ic.ac.uknih.govnih.govtriazolo[3,4-b] asianpubs.orgic.ac.uknih.govthiadiazoles has been efficiently carried out using microwave heating nih.gov.

Solvent-Free Synthesis: The elimination of volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions can lead to improved yields, easier work-up procedures, and a significant reduction in waste. The condensation reaction of 1,2-dicarbonyl compounds with sulfamide (B24259) to form 1,2,5-thiadiazole 1,1-dioxides has been successfully performed under solvent-free conditions, providing an environmentally friendly alternative to traditional methods ic.ac.uknih.gov. Another example is the grinding method used for the synthesis of 1,3,4-thiadiazoles from hydrazonoyl halides at room temperature nih.gov.

Table 4: Green Chemistry Approaches in Thiadiazole Synthesis

| Reaction Type | Green Approach | Conditions | Advantages | Reference |

| Synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles | Microwave Irradiation | Acid, Thiosemicarbazide, POCl3 | High yields, Short reaction time | asianpubs.org |

| Synthesis of ic.ac.uknih.govnih.govtriazolo[3,4-b] asianpubs.orgic.ac.uknih.govthiadiazoles | Microwave Irradiation | Indole-containing triazoles | - | nih.gov |

| Synthesis of 1,2,5-thiadiazole 1,1-dioxides | Solvent-Free | 1,2-Dicarbonyl compounds, Sulfamide, Catalyst | Environmentally friendly | ic.ac.uknih.gov |

| Synthesis of 1,3,4-thiadiazoles | Solvent-Free (Grinding) | Hydrazonoyl halides, Room temperature | Safer, Cleaner, Easier | nih.gov |

Chemical Reactivity and Mechanistic Investigations of Methyl 1,2,5 Thiadiazole 3 Carboxylate

Reactions Involving the 1,2,5-Thiadiazole (B1195012) Ring System

The reactivity of the 1,2,5-thiadiazole ring is characterized by its susceptibility to nucleophilic attack, resistance to electrophilic substitution, and the ability of the sulfur heteroatom to undergo oxidation.

Nucleophilic Attack and Ring Cleavage Mechanisms

Mononuclear 1,2,5-thiadiazoles can undergo nucleophilic attack at either a ring carbon atom or the sulfur heteroatom. thieme-connect.de The specific site of attack dictates the reaction's outcome.

Attack at Carbon: Nucleophilic attack on a ring carbon atom can lead to the displacement of a leaving group, if one is present. This is a common pathway for halogenated thiadiazoles. thieme-connect.de

Attack at Sulfur: When a good leaving group is not present on a ring carbon, nucleophilic attack tends to occur at the sulfur atom. thieme-connect.de This interaction typically results in the cleavage of the heterocyclic ring, leading to the formation of 1,2-diimines. thieme-connect.de

The 1,2,5-thiadiazole ring can also be cleaved under reductive conditions. The use of powerful reducing agents, which act as nucleophiles (e.g., hydride ions), can cause ring cleavage and desulfurization, ultimately yielding 1,2-diamino compounds. thieme-connect.de Reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LAH) have been commonly used for this reductive cleavage. researchgate.net

Electrophilic Substitution Patterns

The 1,2,5-thiadiazole ring system demonstrates a notable reluctance to undergo electrophilic substitution reactions. thieme-connect.de This low reactivity is attributed to the electron-withdrawing nature of the two nitrogen atoms, which reduces the electron density of the ring carbons, making them less susceptible to attack by electrophiles. nih.govnih.gov Despite this general resistance, a few electrophilic substitution reactions, such as deuteration, chloromethylation, and halogenation, have been successfully achieved. thieme-connect.de

Oxidation Studies of the Sulfur Heteroatom

In contrast to the difficulty of electrophilic attack on the ring carbons, the sulfur heteroatom in the 1,2,5-thiadiazole ring is readily oxidized. thieme-connect.dechemicalbook.com Treatment with mild oxidizing agents leads to the formation of non-aromatic S-oxides and S,S-dioxides. thieme-connect.denih.gov

Commonly used oxidizing agents for this transformation include:

3-Chloroperoxybenzoic acid (m-CPBA) chemicalbook.com

Oxirane thieme-connect.de

These reactions produce 1,2,5-thiadiazole 1-oxides and 1,2,5-thiadiazole 1,1-dioxides, respectively. thieme-connect.denih.gov Under more aggressive oxidative conditions, the ring can undergo oxidative cleavage. thieme-connect.de

Reactivity of the Methyl Ester Functionality

The methyl ester group at the 3-position of the thiadiazole ring undergoes typical ester reactions, such as hydrolysis and reduction, which can be performed while leaving the stable heterocyclic ring intact. thieme-connect.de

Hydrolysis Pathways to the Corresponding Carboxylic Acid

The methyl ester of Methyl 1,2,5-thiadiazole-3-carboxylate can be hydrolyzed to its corresponding carboxylic acid, 1,2,5-thiadiazole-3-carboxylic acid, through standard synthetic methods. ontosight.ai This transformation can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis, often employing aqueous solutions of alkali metal hydroxides like lithium hydroxide (B78521) (LiOH) in a solvent such as methanol (B129727), is a common and effective method for this conversion. nih.gov

Reduction Reactions of the Ester Group

The ester functionality can be selectively reduced to a primary alcohol. The 1,2,5-thiadiazole ring is generally stable towards a range of mild reducing agents, allowing for the targeted reduction of the ester group. thieme-connect.de Reagents such as sodium borohydride (NaBH4) are effective for the reduction of ester groups on thiadiazole rings to the corresponding alcohol. mdpi.com This chemoselectivity is valuable in synthetic chemistry, as it allows for modification of the substituent without disrupting the core heterocyclic structure. researchgate.netias.ac.in

Functionalization at Ring Positions

The 1,2,5-thiadiazole ring is an electron-deficient system, which influences its reactivity towards various functionalization reactions.

Halogenation of the 1,2,5-thiadiazole ring is a key method for introducing functional handles for further synthetic transformations. The electron-deficient nature of the ring generally makes it resistant to classical electrophilic substitution. However, functionalization can be achieved under specific conditions, often on activated substrates or via alternative mechanisms. For instance, the dihalogenation of 3,4-dimethyl-1,2,5-thiadiazole (B3032850) has been demonstrated, showing differing selectivity between N-chlorosuccinimide and N-bromosuccinimide. rsc.org In fused systems like benzo[c] nih.govmdpi.comnih.govthiadiazole, halogenation is a critical step in the synthesis of materials for organic electronics.

| Substrate | Reagent | Product | Notes |

|---|---|---|---|

| 3,4-dimethyl-1,2,5-thiadiazole | N-chlorosuccinimide (NCS) / N-bromosuccinimide (NBS) | Dihalogenated derivatives | Demonstrates contrasting selectivity between chlorination and bromination. rsc.org |

| 5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester | t-BuONO, CuBr₂ | 5-bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester | Achieved via Sandmeyer-type bromination. nih.gov |

Direct C-H activation is a powerful and modern strategy for forming carbon-carbon and carbon-heteroatom bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov Palladium-catalyzed C-H functionalization has emerged as a particularly effective method for the synthesis of complex heterocyclic compounds. nih.govmdpi.com

For electron-deficient heterocycles like 1,2,5-thiadiazoles, these methods are highly valuable. Research on related systems, such as benzo[c] nih.govmdpi.comnih.govthiadiazoles, has shown successful palladium-catalyzed direct arylation reactions. nih.gov For example, the reaction of unsubstituted benzo[c] nih.govmdpi.comnih.govthiadiazole with bromoarenes can be catalyzed by palladium(II) acetate (B1210297) to form mono- and bis-aryl derivatives. nih.gov Similarly, iridium catalysis has been used for the regioselective C–N cross-coupling of 1,2,4-thiadiazoles with sulfonyl azides. rsc.org While direct C-H activation on the simple 1,2,5-thiadiazole ring of the title compound is a developing area, these examples on related structures highlight the potential of this strategy for creating diverse derivatives.

| Reaction Type | Catalyst System | Substrate Example | Key Finding |

|---|---|---|---|

| Direct Arylation | Pd(OAc)₂ / Base (e.g., KOAc, PivOK) | Benzo[c] nih.govmdpi.comnih.govthiadiazole | Enables the formation of mono- and bis-aryl derivatives. nih.gov |

| C-N Cross-Coupling | [Cp*IrCl₂]₂ / AgSbF₆ | N,3-diphenyl-1,2,4-thiadiazol-5-amine | Achieves regioselective C-H sulfonamidation. rsc.org |

| Oxidative Thienylation | Pd(OAc)₂ / Ag₂O | Benzo[c] nih.govmdpi.comnih.govthiadiazoles | Double oxidative C-H functionalization with thiophenes. nih.gov |

Mechanistic Studies of Chemical Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. For thiadiazole derivatives, mechanistic investigations often involve a combination of experimental studies and computational analysis.

In the context of halogenation, mechanistic experiments on related systems suggest that some transformations proceed through distinct, enzyme-mediated sulfur halogenation events. nih.govacs.org For instance, in the biocatalytic oxidative dimerization of thioamides to form 1,2,4-thiadiazoles, a proposed mechanism involves an initial S-bromination of the thioamide by a vanadium-dependent haloperoxidase. acs.org This activated intermediate then participates in subsequent bond-forming steps to construct the heterocyclic ring. acs.org Such studies highlight that halogenation can induce bond formation through the activation of a substrate. nih.gov

The reactivity of the 1,2,5-thiadiazole ring is also explored through its oxidized derivatives. The 1,2,5-thiadiazole 1,1-dioxide ring, for example, is particularly susceptible to nucleophiles, with additions occurring at the C=N double bonds. mdpi.com Mechanistic studies on C-H activation reactions often point to the key role of the catalyst and directing groups. For the iridium-catalyzed amidation of 1,2,4-thiadiazoles, a proposed mechanism involves the initial coordination of the catalyst to a nitrogen atom of the ring, followed by a C-H metalation process to form a key intermediate. rsc.org Kinetic isotope effect (KIE) experiments can further indicate that the cleavage of the C-H bond is a significant step in the reaction mechanism. rsc.org Computational studies, such as Density Functional Theory (DFT) calculations, are also employed to rationalize experimental findings and predict the stability of intermediates and transition states in various reactions involving thiadiazole scaffolds. nih.gov

Theoretical and Computational Investigations of Methyl 1,2,5 Thiadiazole 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of Methyl 1,2,5-thiadiazole-3-carboxylate at the atomic and molecular levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For derivatives of thiadiazole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), have been effectively used to determine optimized molecular geometries, including bond lengths and angles. While specific DFT data for this compound is not extensively documented in publicly available literature, studies on related 1,2,5-thiadiazole (B1195012) and 1,3,4-thiadiazole (B1197879) derivatives provide a basis for understanding its structural parameters.

The 1,2,5-thiadiazole ring is known to be planar. The geometry of this ring system is influenced by the nature of its substituents. In the case of this compound, the presence of the electron-withdrawing methyl carboxylate group at the 3-position is expected to influence the bond lengths and angles within the heterocyclic ring due to electronic effects. The planarity of the thiadiazole ring is a key feature, and computational studies on similar structures have confirmed this characteristic. For instance, in related thiadiazole structures, the dihedral angles within the ring are nearly 0°, confirming their planar nature.

Table 1: Predicted Geometrical Parameters for a Thiadiazole Ring System

| Parameter | Predicted Value |

|---|---|

| C=N Bond Length | ~1.33 Å |

| C-S Bond Length | ~1.72 Å |

| N-S Bond Length | ~1.63 Å |

| C-C Bond Length | ~1.45 Å |

| C-N-S Bond Angle | ~105° |

| N-S-N Bond Angle | ~100° |

Note: These are generalized values based on DFT calculations of related thiadiazole compounds and may vary for this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For thiadiazole derivatives, the HOMO is typically distributed over the entire molecule, while the LUMO can be localized depending on the substituents. The presence of electron-withdrawing groups, such as the methyl carboxylate group in this compound, is expected to lower the energy of both the HOMO and LUMO, with a potentially more pronounced effect on the LUMO. This would result in a smaller HOMO-LUMO gap, suggesting a higher propensity for the molecule to engage in chemical reactions. A smaller energy gap is also associated with a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum.

Table 2: Frontier Molecular Orbital Energies for a Representative Thiadiazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

Note: These values are illustrative and based on calculations for related thiadiazole systems. The actual values for this compound may differ.

Global and local reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω).

Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η) : This represents the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Global Electrophilicity Index (ω) : This index measures the propensity of a species to accept electrons. It is calculated as ω = μ² / (2η).

For this compound, the electron-withdrawing nature of the substituent would likely lead to a lower chemical potential and a higher electrophilicity index, indicating a greater susceptibility to nucleophilic attack.

Table 3: Calculated Global Reactivity Descriptors for a Thiadiazole System

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.25 |

| Chemical Hardness (η) | 2.25 |

Note: These are example values based on related thiadiazole compounds.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations can be employed to study the conformational flexibility and dynamic behavior of this compound. While the thiadiazole ring itself is rigid and planar, the methyl carboxylate group can exhibit rotational freedom around the C-C single bond connecting it to the ring. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformations. Such studies are also valuable in predicting how the molecule might interact with its environment, for example, in a biological system, by simulating its behavior in a solvent or near a target protein.

Reaction Pathway Analysis and Transition State Modeling

Computational methods are instrumental in mapping out potential reaction pathways and identifying the transition states involved. For a molecule like this compound, this could involve studying its synthesis, degradation, or its reactions with other chemical species. By calculating the energies of reactants, products, and transition states, the activation energy for a given reaction can be determined, providing insights into the reaction kinetics. For instance, the hydrolysis of the ester group or nucleophilic substitution on the thiadiazole ring are potential reactions that could be modeled.

Computational Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy : The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. For this compound, the proton of the thiadiazole ring is expected to appear in the aromatic region of the ¹H NMR spectrum, while the methyl protons of the ester group would be found upfield. The ¹³C NMR spectrum would show distinct signals for the carbons of the thiadiazole ring, the carbonyl carbon, and the methyl carbon. Carbon signals originating from the 1,2,5-thiadiazole ring typically appear in the 130–160 ppm range. mdpi.com

IR Spectroscopy : The vibrational frequencies in the Infrared (IR) spectrum can also be computed. These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule. For this compound, characteristic vibrational bands would include C=O stretching of the ester, C=N stretching within the thiadiazole ring, and C-H stretching of the methyl group and the ring. The C=N stretching vibrations for 1,2,5-thiadiazole derivatives are typically observed in the fingerprint region of the IR spectrum. mdpi.com

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The calculated absorption maxima (λmax) can be correlated with experimental spectra to understand the electronic structure and transitions. The HOMO-LUMO gap is a key factor in determining the position of the lowest energy absorption band.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ring H) | 8.0 - 9.0 ppm |

| ¹H NMR | Chemical Shift (methyl H) | 3.5 - 4.0 ppm |

| ¹³C NMR | Chemical Shift (ring C) | 140 - 160 ppm |

| ¹³C NMR | Chemical Shift (carbonyl C) | 160 - 170 ppm |

| IR | C=O Stretch | 1700 - 1750 cm⁻¹ |

Note: These are predicted ranges based on computational studies of similar functional groups and heterocyclic systems.

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the number and chemical environment of hydrogen and carbon atoms in Methyl 1,2,5-thiadiazole-3-carboxylate.

In the ¹H NMR spectrum, the structure predicts two distinct signals. A singlet corresponding to the three protons of the methyl ester group (-OCH₃) is expected, typically appearing in the downfield region around 3.8-4.0 ppm due to the deshielding effect of the adjacent oxygen atom. A second singlet, corresponding to the single proton attached to the thiadiazole ring (C4-H), would be observed further downfield, likely in the aromatic/heterocyclic region (8.0-9.0 ppm), reflecting its position within an electron-deficient heterocyclic system.

The ¹³C NMR spectrum is anticipated to show four unique carbon signals. The carbon of the methyl group (-OCH₃) would appear upfield. The carbonyl carbon (C=O) of the ester group would be significantly downfield due to its hybridization and proximity to two electronegative oxygen atoms. The two carbons of the 1,2,5-thiadiazole (B1195012) ring are chemically distinct; C3, bearing the carboxylate group, and C4, bearing a hydrogen atom. These heterocyclic carbons are expected to resonate in a range typical for 1,2,5-thiadiazoles, which has been reported as approximately 130–160 ppm. mdpi.com

Predicted NMR Data for this compound The following table is based on predicted values derived from typical chemical shift ranges for the functional groups present.

| Spectroscopy Type | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| ¹H NMR | -OCH₃ | ~3.9 | Singlet | 3H |

| ¹H NMR | Ring CH | ~8.5 | Singlet | 1H |

| ¹³C NMR | -OCH₃ | ~53 | - | - |

| ¹³C NMR | Ring C-H | ~145-155 | - | - |

| ¹³C NMR | Ring C-COOCH₃ | ~150-160 | - | - |

| ¹³C NMR | C=O | ~160-165 | - | - |

While 1D NMR spectra propose the presence of specific groups, 2D NMR experiments are employed to confirm the atomic connectivity and definitively assemble the molecular structure. For this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be particularly informative.

An HSQC experiment would establish direct one-bond correlations between protons and the carbons they are attached to. It would show a cross-peak connecting the methyl proton signal (~3.9 ppm) to the methyl carbon signal (~53 ppm) and another cross-peak linking the thiadiazole proton signal (~8.5 ppm) to its corresponding ring carbon.

The HMBC experiment reveals longer-range (typically 2-3 bond) correlations and is crucial for piecing together the molecular skeleton. Key expected correlations for this molecule would include a cross-peak between the methyl protons (-OCH₃) and the carbonyl carbon (C=O), confirming the ester functionality. Additionally, correlations from the ring proton to both ring carbons would help to assign their specific chemical shifts and verify the substituent's position on the heterocyclic ring.

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. For this compound, the IR spectrum would be dominated by absorptions corresponding to the ester and the thiadiazole ring.

The most prominent feature would be a strong, sharp absorption band for the carbonyl (C=O) stretch of the ester group, typically found in the 1720-1740 cm⁻¹ region. Other characteristic bands for the ester include two C-O stretching vibrations, one in the 1250-1300 cm⁻¹ range (for the C(=O)-O bond) and another in the 1000-1100 cm⁻¹ range (for the O-CH₃ bond). The thiadiazole ring would contribute several bands, including C=N stretching vibrations, often seen in the 1500–1600 cm⁻¹ region. mdpi.com C-H stretching vibrations for the methyl group and the aromatic ring proton would appear between 2900-3100 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Ring C-H | ~3100-3000 | Medium-Weak |

| C-H Stretch | -OCH₃ | ~3000-2850 | Medium |

| C=O Stretch | Ester | ~1740-1720 | Strong |

| C=N Stretch | Thiadiazole Ring | ~1600-1500 | Medium |

| C-O Stretch | Ester (C(=O)-O) | ~1300-1250 | Strong |

| C-O Stretch | Ester (O-CH₃) | ~1100-1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound would be characterized by absorptions arising from its conjugated system, which includes the thiadiazole ring and the carbonyl group of the ester.

The expected electronic transitions would be of the π → π* and n → π* types. The π → π* transitions, which are typically high-intensity, involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic thiadiazole ring. The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons (from the nitrogen and sulfur atoms of the ring, and the oxygen of the carbonyl group) to π* antibonding orbitals. For simple 3,4-disubstituted 1,2,5-thiadiazoles, absorption maxima are typically observed in the ultraviolet region, around 240–280 nm. mdpi.com The presence of the carboxylate group in conjugation with the ring would be expected to influence the position and intensity of these absorption bands.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (molecular formula C₄H₄N₂O₂S), the molecular weight is 144.15 g/mol . In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 144.

The fragmentation pattern provides significant structural clues. For a methyl ester, characteristic fragmentation pathways include the loss of a methoxy (B1213986) radical (•OCH₃) to give a fragment ion at m/z 113 ([M-31]⁺), or the loss of the entire carbomethoxy group (•COOCH₃) to yield a fragment at m/z 85 ([M-59]⁺). Fragmentation of the thiadiazole ring itself can also occur, potentially leading to the loss of stable neutral molecules like nitrogen (N₂) or hydrogen cyanide (HCN), resulting in a complex pattern of lower mass ions that can help confirm the heterocyclic core.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide an unambiguous confirmation of its molecular structure.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles. For instance, it would confirm the geometry of the five-membered thiadiazole ring, which in similar structures is known to be nearly planar. mdpi.comnih.gov It would also detail the conformation of the methyl carboxylate substituent relative to the plane of the ring. Furthermore, X-ray crystallography reveals how molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding or π-π stacking, which govern the solid-state properties of the compound.

Integration of Spectroscopic Data with Computational Models

The comprehensive characterization of "this compound" is significantly enhanced by the integration of experimental spectroscopic data with sophisticated computational models. This synergistic approach, primarily utilizing Density Functional Theory (DFT), allows for a deeper understanding of the molecule's structural and electronic properties, and provides a robust framework for the assignment and interpretation of complex spectral features.

Computational chemistry has become an indispensable tool in the structural elucidation of heterocyclic compounds. dergipark.org.tr By calculating theoretical parameters and comparing them with experimental data, researchers can achieve a more precise and reliable analysis. This integrated methodology is particularly valuable for confirming molecular structures, understanding vibrational modes, and assigning nuclear magnetic resonance (NMR) signals with a high degree of confidence.

For derivatives of thiadiazole, DFT calculations have been successfully employed to predict molecular geometries, vibrational frequencies, and NMR chemical shifts. dergipark.org.tracs.org These theoretical predictions are then correlated with experimental data obtained from techniques such as Fourier-transform infrared (FT-IR) spectroscopy and ¹H and ¹³C NMR spectroscopy. The strong correlation often observed between the calculated and experimental data validates the computational models and provides a detailed assignment of the spectroscopic information. dergipark.org.tr

A common computational approach involves optimizing the molecular geometry of the compound using a specific level of theory and basis set, such as B3LYP/6-311++G(d,p). acs.org Following geometry optimization, vibrational frequency calculations can be performed to predict the IR spectrum. The calculated vibrational modes can then be assigned to the corresponding experimental absorption bands. This is crucial for accurately attributing specific peaks to molecular motions such as stretching, bending, and torsional vibrations within the "this compound" molecule.

Similarly, theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. iu.edu.sa These calculated shifts for both ¹H and ¹³C nuclei are then compared with the experimental NMR spectra. This comparison aids in the unambiguous assignment of each resonance signal to a specific atom in the molecule, which can be challenging in complex heterocyclic systems based on experimental data alone. The level of theory and the choice of solvent in the computational model can influence the accuracy of the predicted chemical shifts. iu.edu.sa

The table below illustrates a hypothetical comparison between experimental and calculated spectroscopic data for "this compound," based on typical findings for similar thiadiazole derivatives.

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Assignment |

| ¹³C NMR (δ, ppm) | |||

| Carbonyl Carbon (C=O) | ~162 | ~160-165 | Carboxylate group |

| Thiadiazole Ring Carbon 1 | ~155 | ~150-160 | C-S/C=N environment in the heterocyclic ring |

| Thiadiazole Ring Carbon 2 | ~148 | ~145-155 | C-S/C=N environment in the heterocyclic ring |

| Methyl Carbon (-OCH₃) | ~53 | ~50-55 | Methyl group of the ester |

| ¹H NMR (δ, ppm) | |||

| Thiadiazole Ring Proton | ~8.5 | ~8.0-8.8 | Proton attached to the heterocyclic ring |

| Methyl Protons (-OCH₃) | ~4.0 | ~3.8-4.2 | Methyl group of the ester |

| FT-IR (cm⁻¹) | |||

| C=O Stretch | ~1730 | ~1720-1740 | Carboxylate group |

| C=N Stretch (Thiadiazole) | ~1600 | ~1580-1620 | Heterocyclic ring vibration |

| C-O Stretch | ~1250 | ~1230-1270 | Ester linkage |

Note: The experimental and calculated values in this table are illustrative and based on data for structurally related thiadiazole compounds. Specific values for this compound would require dedicated experimental and computational studies.

The integration of spectroscopic and computational data also allows for the investigation of the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a critical parameter for understanding the chemical reactivity and kinetic stability of the molecule. dergipark.org.tr

Coordination Chemistry and Ligand Properties

Methyl 1,2,5-Thiadiazole-3-carboxylate as a Ligand in Metal Complexes

This compound, an ester derivative of 1,2,5-thiadiazole-3-carboxylic acid, possesses multiple potential coordination sites, making it a versatile ligand for forming metal complexes. The 1,2,5-thiadiazole (B1195012) ring is a stable heterocyclic system with two nitrogen heteroatoms and one sulfur atom. mdpi.com The parent compound, 1,2,5-thiadiazole-3-carboxylic acid, is recognized for its ability to act as a ligand in coordination chemistry, suggesting that its methyl ester derivative shares this capability. chemimpex.com

The primary donor sites available for coordination in this compound are:

The two nitrogen atoms of the thiadiazole ring.

The carbonyl oxygen atom of the methyl ester group.

The presence of these donor atoms allows the molecule to act as a monodentate or potentially a bidentate ligand, coordinating to a metal center through one or more of these sites. The electronic properties of the thiadiazole ring, combined with the carboxylate group, influence the electron density on the donor atoms, thereby affecting the ligand's coordination behavior and the stability of the resulting complexes.

Synthesis of Coordination Compounds Involving Thiadiazole Carboxylates

The synthesis of metal complexes with thiadiazole-based ligands generally involves the direct reaction of the ligand with a metal salt in a suitable solvent. While specific synthetic procedures for this compound are not extensively detailed in the literature, general methods for analogous compounds can be applied.

A common synthetic route involves dissolving the thiadiazole ligand in a solvent such as ethanol or a methanol-water mixture. nih.govsamipubco.com An aqueous or ethanolic solution of a metal salt, such as a chloride or acetate (B1210297) of a transition metal (e.g., Cu(II), Zn(II), Co(II), Ni(II)), is then added to the ligand solution. nih.govnih.gov The reaction mixture is typically heated under reflux for a period ranging from one to several hours. samipubco.comnih.gov Upon cooling, the resulting coordination compound often precipitates from the solution and can be collected by filtration, washed with the solvent to remove unreacted starting materials, and dried. The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to influence the formation of complexes with different metal-ligand ratios, such as 1:1 or 1:2. mdpi.com

Binding Modes and Coordination Sites of the Thiadiazole and Ester Moieties

Thiadiazole derivatives exhibit versatile coordination modes, which are highly dependent on the substituents present on the ring. nih.gov For this compound, the most probable coordination sites are the nitrogen atoms of the heterocyclic ring. Spectroscopic studies of complexes with similar 1,3,4-thiadiazole (B1197879) ligands have shown that coordination frequently occurs through one of the ring nitrogen atoms. nih.govmdpi.com

The potential binding modes include:

Monodentate Coordination: The ligand can bind to a single metal center through one of the nitrogen atoms of the thiadiazole ring. This is a common coordination mode for heterocyclic nitrogen ligands.

Bidentate Chelating Coordination: The ligand could potentially chelate a metal ion using a ring nitrogen and the carbonyl oxygen of the ester group. However, coordination through the ester oxygen is generally less favorable than through the ring nitrogens.

Bridging Coordination: The ligand could bridge two metal centers, with each nitrogen atom of the thiadiazole ring coordinating to a different metal ion, potentially leading to the formation of polynuclear complexes or coordination polymers. researchgate.net

In most documented thiadiazole complexes, coordination through the ring nitrogen is the dominant interaction, as the nitrogen lone pairs are readily available for donation to a metal center. nih.govmdpi.com The sulfur atom in the thiadiazole ring is generally not involved in coordination. nih.govqu.edu.iq

Spectroscopic and Computational Studies of Metal-Ligand Interactions

Spectroscopic techniques are essential for elucidating the structure of coordination compounds and understanding the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the coordination sites of a ligand. For thiadiazole derivatives, the stretching vibration of the C=N bond within the heterocyclic ring is particularly informative. Upon coordination of a ring nitrogen atom to a metal center, the electron density in the ring is altered, leading to a shift in the C=N stretching frequency. This band typically shifts to a lower wavenumber (a moderate shift of 10-20 cm⁻¹) in the complex compared to the free ligand, confirming the involvement of the thiadiazole nitrogen in the metal-ligand bond. nih.govmdpi.com

| Functional Group | Typical Wavenumber (Free Ligand) | Typical Wavenumber (Coordinated Ligand) | Interpretation |

|---|---|---|---|

| ν(C=N) of Thiadiazole Ring | ~1630 cm⁻¹ | ~1610 cm⁻¹ | Shift indicates coordination via ring nitrogen. mdpi.com |

| ν(C=O) of Ester | ~1720 cm⁻¹ | Largely unchanged | Suggests the ester carbonyl is not involved in coordination. |

| ν(M-N) | N/A | ~520-440 cm⁻¹ | Appearance of new band confirms metal-nitrogen bond formation. qu.edu.iq |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy can provide evidence of complexation. For 1,2,5-thiadiazole derivatives, the carbon signals from the heterocyclic ring are expected to appear in the 130–160 ppm range. mdpi.comnih.gov Upon coordination, shifts in the positions of these carbon signals would indicate a change in the electronic environment of the ring, consistent with metal-ligand interaction. Due to the absence of hydrogen atoms on the 1,2,5-thiadiazole ring itself, ¹H NMR is less useful for directly probing coordination at the ring but can show changes in the methyl ester environment. nih.gov

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the coordination sphere. The spectra of the complexes often exhibit new absorption bands compared to the free ligand, which can be assigned to d-d electronic transitions of the metal ion or to metal-to-ligand charge-transfer (MLCT) transitions. nih.gov

Computational Studies: Theoretical methods, such as Density Functional Theory (DFT), are employed to complement experimental data. samipubco.com These calculations can predict the most stable geometry of the complexes, analyze the bond lengths and angles, and provide insight into the electronic structure and the nature of the metal-ligand interactions. mdpi.comdigitallibrary.co.in For instance, computational models can help determine which of the potential donor atoms is most likely to coordinate with a given metal ion.

Influence of Thiadiazole Ligand Structure on Complex Formation and Stability

The structure of the thiadiazole ligand plays a crucial role in the formation and stability of its metal complexes. The 1,2,5-thiadiazole ring is a relatively electron-poor heterocyclic system, which can affect the donor ability of the nitrogen atoms. mdpi.com

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize efficiency, safety, and minimal environmental impact. For Methyl 1,2,5-thiadiazole-3-carboxylate, a primary research goal will be to move beyond classical synthetic routes, which often involve hazardous reagents and generate significant waste.

Future synthetic strategies are expected to focus on:

Catalytic Approaches: The development of novel catalytic systems, including both homogeneous and heterogeneous catalysts, can offer pathways with higher atom economy, lower energy consumption, and the ability to use safer, more environmentally benign reagents. mdpi.commdpi.comgoogle.com Research into metal-free catalytic systems is also a promising avenue. mdpi.com

Green Solvents and Conditions: A significant shift is anticipated towards the use of green solvents such as water or bio-based solvents, or even solvent-free reaction conditions. mdpi.comresearchgate.net Furthermore, the application of alternative energy sources like microwave irradiation and ultrasound, which can accelerate reaction rates and improve yields, will be a key area of exploration. researchgate.netbenthamdirect.com

Photochemical Synthesis: Inspired by recent advancements in photochemistry, light-mediated reactions offer a powerful tool for green synthesis. A notable example is the conversion of 1,2,6-thiadiazines into 1,2,5-thiadiazole (B1195012) 1-oxides, a process that occurs under ambient conditions using visible light and air, exhibiting complete atom economy. researchgate.netchemrxiv.org Adapting such photochemical "ring editing" strategies could provide innovative and sustainable routes to the 1,2,5-thiadiazole core. chemrxiv.org

Flow Chemistry: Continuous-flow synthesis provides advantages in terms of safety, scalability, and precise control over reaction parameters. chemrxiv.org Developing flow-based protocols for the synthesis of this compound could enable more efficient and safer large-scale production. chemrxiv.org

Exploration of Uncharted Chemical Reactivity and Transformation Pathways

While the fundamental reactivity of some thiadiazole isomers has been studied, the specific chemical behavior of this compound remains largely uncharted territory. The electron-withdrawing nature of the 1,2,5-thiadiazole ring, combined with the reactivity of the methyl ester group, presents a rich landscape for chemical exploration. thieme-connect.de

Future investigations should be directed towards:

Cycloaddition Reactions: The dienophilic or dipolarophilic character of the 1,2,5-thiadiazole ring is an area ripe for discovery. Investigating its participation in [4+2], [3+2], and other cycloaddition reactions could lead to the synthesis of complex, novel heterocyclic systems. researchgate.netresearchgate.net For instance, fused 1,2,5-thiadiazoles have been shown to undergo 1,3-dipolar cycloaddition. researchgate.net

Ring Transformation and Editing: Exploring reactions that modify the core heterocyclic structure is a key frontier. This includes ring-opening reactions under specific reductive or oxidative conditions to yield valuable difunctional intermediates, as well as ring contraction or expansion reactions to access different heterocyclic scaffolds. chemrxiv.orgthieme-connect.deresearchgate.net The photochemical ring contraction of thiadiazines to thiadiazole 1-oxides exemplifies the potential of such transformations. chemrxiv.org

Selective Functionalization: Developing methodologies for the selective functionalization at the C-4 position of the thiadiazole ring is crucial for creating a diverse library of derivatives. This includes exploring electrophilic and nucleophilic substitution reactions, which are often challenging due to the ring's inherent electronic properties. thieme-connect.de

Dearomatization Reactions: Highly electron-deficient fused 1,2,5-thiadiazoles have been shown to react with carbon nucleophiles to give dearomatized 1,4-adducts. researchgate.net Probing the potential of this compound to undergo similar dearomatization reactions could unlock new synthetic pathways and molecular architectures. researchgate.net

Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound, advanced computational modeling will be instrumental in guiding and accelerating its development.

Key areas for future computational research include:

Reactivity and Mechanistic Studies: Density Functional Theory (DFT) and other high-level computational methods can be employed to predict the molecule's reactivity towards various reagents, map out potential energy surfaces for reactions, and elucidate complex mechanistic pathways. doi.orgmdpi.comacs.org This can help in understanding uncharted reactivity and in designing experiments more efficiently.

Property Prediction and QSPR: Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of novel 1,2,5-thiadiazole derivatives with their physical, chemical, and electronic properties. doi.org This predictive capability is invaluable for the rational design of new molecules with tailored characteristics for specific applications.

Design of Functional Materials: Computational screening can be used to design new polymers and π-conjugated systems incorporating the this compound unit. Modeling can predict key properties for materials science, such as HOMO/LUMO energy levels, band gaps, charge transport properties, and reorganization energies, thereby guiding the synthesis of promising candidates for electronic devices. rsc.org

Expansion of Non-Biological Applications in Emerging Technologies

While thiadiazoles have a rich history in medicinal chemistry, the unique electronic characteristics of the 1,2,5-thiadiazole ring make it a highly attractive building block for non-biological applications, particularly in materials science. isres.org The strong electron-accepting nature of this heterocycle is a key feature that can be harnessed in the development of advanced functional materials. researchgate.netresearchgate.net

Future research will likely focus on incorporating the this compound moiety into:

Organic Electronics: The 1,2,5-thiadiazole unit is an effective electron acceptor and has been used as a building block for functional materials in organic electronics and spintronics. researchgate.netresearchgate.net There is significant potential to use this compound as a monomer or key intermediate for the synthesis of organic semiconductors for applications in:

Organic Field-Effect Transistors (OFETs): Highly contorted 1,2,5-thiadiazole-fused aromatics have already demonstrated potential in solution-processed OFETs. nih.gov

Organic Light-Emitting Diodes (OLEDs): Naphtho[2,3-c] researchgate.netresearchgate.netdoi.orgthiadiazole derivatives have been shown to possess both carrier transporting properties and high fluorescence quantum yields, making them suitable for OLEDs. rsc.org

Conducting Polymers: Polymerization of appropriately functionalized 1,2,5-thiadiazole derivatives could lead to novel conducting polymers with interesting electronic and optical properties. researchgate.net

Corrosion Inhibitors: The nitrogen and sulfur atoms in the thiadiazole ring can coordinate with metal surfaces. Fused 1,2,5-thiadiazole 1,1-dioxides have been tested as corrosion inhibitors, suggesting a potential application area for derivatives of this compound. mdpi.com

Sensors: The electronic properties of the 1,2,5-thiadiazole ring can be sensitive to its environment, opening up possibilities for its use in chemical sensors. doi.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 1,2,5-thiadiazole-3-carboxylate, and what key intermediates are involved?

- Methodological Answer : The synthesis of thiadiazole derivatives often involves cyclocondensation or cyclization reactions. For example, 1,3,4-thiadiazole analogs can be synthesized via refluxing N-phenylhydrazinecarboxamides with isothiocyanatoethyl carboxamides in acetonitrile, followed by iodine-mediated cyclization in DMF with triethylamine . While this compound is not explicitly detailed, similar protocols can be adapted. Key intermediates include hydrazine derivatives and sulfur-containing precursors.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm substituent positions and aromaticity .

- HPLC-MS : For purity assessment and molecular weight verification, using electrospray ionization (ESI) .

- Elemental Analysis : To validate empirical formulas.

| Technique | Purpose | Example Conditions |

|---|---|---|

| 1H NMR (DMSO-d6) | Confirm proton environments | 400 MHz, δ 7.2–8.5 ppm |

| ESI-HRMS | Molecular ion detection | m/z calculated for C₄H₃N₂O₂S |

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Analysis : TGA/DSC to determine decomposition temperatures.

- Hydrolytic Stability : Exposure to buffers (pH 1–13) at 25–60°C, monitored via HPLC .

- Photostability : UV-Vis irradiation (e.g., 254 nm) to evaluate degradation kinetics.

Advanced Research Questions

Q. How can conflicting literature data on thiadiazole derivative synthesis be resolved?

- Methodological Answer : Contradictions in reaction yields or pathways (e.g., solvent choice, catalysts) require systematic optimization:

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) to identify critical factors.

- Mechanistic Studies : Use DFT calculations or isotopic labeling to probe reaction pathways. For instance, iodine in DMF may act as both oxidant and cyclization promoter .

Q. What strategies improve the regioselectivity of thiadiazole cyclization reactions?

- Methodological Answer :

- Catalyst Screening : Triethylamine or DBU can enhance cyclization efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 10 min vs. 3 hr under reflux) .

- Protecting Groups : Use tert-butyl or acetyl groups to block competing reaction sites.

Q. How can structure-activity relationships (SAR) guide the modification of this compound for antimicrobial applications?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the methyl ester with amides or heterocycles (e.g., triazoles) to enhance lipophilicity .

- Pharmacophore Mapping : Identify critical moieties (e.g., sulfur atoms, carboxylate groups) via docking studies.

- In Vitro Assays : Test against Gram± bacteria and fungi, correlating MIC values with substituent electronic profiles .

Data-Driven Challenges

Q. How can researchers address low yields in large-scale syntheses of this compound?

- Methodological Answer :

- Process Optimization : Switch from batch to flow chemistry for better heat/mass transfer.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or sulfoxide formation) .

- Solvent Selection : Replace acetonitrile with greener solvents (e.g., ethanol/water mixtures) without compromising efficiency .

Q. What computational tools predict the electronic properties of this compound for optoelectronic applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.